molecular formula C11H10 B170512 6-Methylazulene CAS No. 1654-52-0

6-Methylazulene

Cat. No. B170512
CAS RN: 1654-52-0
M. Wt: 142.2 g/mol
InChI Key: ZEQVWDSVAGZQEU-UHFFFAOYSA-N
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Description

6-Methylazulene is a chemical compound with the molecular formula C11H10 . It has a molecular weight of 142.2 . The structure of 6-Methylazulene contains a total of 22 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 1 five-membered ring, 1 seven-membered ring, and 1 ten-membered ring .


Synthesis Analysis

The key intermediate, 6-methylazulene, can be synthesized from readily available and inexpensive starting materials in 63% yield over two steps . The methyl group of 6-methylazulene is then used as a synthetic handle to introduce different substituents at the 6-position via two different methods .


Molecular Structure Analysis

The molecular structure of 6-Methylazulene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

6-Methylazulene is a powder at room temperature . It has a melting point of 80-83°C .

Scientific Research Applications

Synthesis and Chemistry

6-Methylazulene has been identified as a key intermediate in the synthesis of various complex molecules. Leino et al. (2015) developed a general synthetic route to 1,3,6-trisubstituted azulenes using 6-methylazulene, which demonstrated the compound's versatility as a synthetic handle for introducing different substituents (Leino et al., 2015). Furthermore, the study of remote substituent effects on X–H bond dissociation energies of azulene showed unique behaviors of 6-substituted 2-methylazulene, suggesting its potential for unique chemical reactivity and applications (Yu et al., 2007).

Medicinal Chemistry and Anticancer Properties

6-Methylazulene derivatives have been explored for their potential medicinal applications. Specifically, certain derivatives have shown promise in the field of anticancer research. For instance, Demchenko et al. (2018) synthesized a series of 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives and found that the insertion of a methyl group into the heterocyclic system led to an increase in anticancer effects on various cancer cell lines (Demchenko et al., 2018).

Spectral Properties and Material Science

6-Methylazulene derivatives have also been studied for their spectral properties and potential applications in material science. Gąsiorski et al. (2012) introduced a new heteroazulene derivative, which demonstrated significant solvatochromism and substantial Stokes shifts in its emission bands, suggesting its potential utility in applications where stable emission wavelength is crucial, such as in certain types of optical devices and sensors (Gąsiorski et al., 2012).

Organic Electronics

In the realm of organic electronics, Yamaguchi et al. (2013) presented a linear expanded π-conjugation system comprising azulene units, demonstrating excellent n-type transistor performance. This work highlights the potential of 6-Methylazulene derivatives in the development of high-performance organic field-effect transistors (Yamaguchi et al., 2013).

Safety And Hazards

6-Methylazulene has been classified with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with 6-Methylazulene are H302, H319, and H412 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

6-methylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-5-7-10-3-2-4-11(10)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVWDSVAGZQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167941
Record name 6-Methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylazulene

CAS RN

1654-52-0
Record name 6-Methylazulene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylazulene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
F Šorm, J Fajkoš - Collection of Czechoslovak Chemical …, 1947 - cccc.uochb.cas.cz
At present only two methods are known for the preparation of synthetic azulenes. The first method starts with (0, 3, 5)-bicyclodecanone (4) which is prepared from cyclodecandione by …
Number of citations: 1 cccc.uochb.cas.cz
R Robinson, K Rudolf, T Koenig - The Journal of Organic …, 1985 - ACS Publications
… Treatment of 6-methylazulene with sodiumZV-methylanilide … -methylnaphthalene and the 6-methylazulene systems are both … available via chlorination of 6-methylazulene and has been …
Number of citations: 6 pubs.acs.org
TO Leino, M Baumann, J Yli-Kauhaluoma… - The Journal of …, 2015 - ACS Publications
… 6-methylazulene, was synthesized from readily available and inexpensive starting materials in 63% yield over two steps. The methyl group of 6-methylazulene … with 6-methylazulene, we …
Number of citations: 24 pubs.acs.org
ED Bergmann, R Ikan - Journal of the American Chemical Society, 1956 - ACS Publications
… preparation of 6-methylazulene,11 the possibility cannot be excluded that in the dehydrogenation step of the synthesis migration of the phenyl group occurs; on …
Number of citations: 33 pubs.acs.org
GA Inel, C Cioateş, V Mirsky, L Birzan… - UPB Sci Bull …, 2015 - scientificbulletin.upb.ro
The work has started with the electrochemical characterization of (6-methylazulene-1-yl)(phenyl) selane (L). The investigations were performed by cyclic voltammetry, differential pulse …
Number of citations: 1 www.scientificbulletin.upb.ro
T Bevan - 2016 - researcharchive.vuw.ac.nz
… Synthesis of the precursor 90for the protecting group candidate 89from 6methylazulene (10) .......................................................................................................... 26 Scheme 12. Synthesis of …
Number of citations: 1 researcharchive.vuw.ac.nz
M Yokota, R Koyama, H Hayashi, S Uchibori… - …, 1994 - thieme-connect.com
… of 6-methylazulenc derivatives provided azulene-6-carboxylate derivatives but dimethyl azulene-1,6-diearboxylate, which had been obtained by the oxidation of methyl 6-methylazulene…
Number of citations: 4 www.thieme-connect.com
H Watanabe - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… metling point of both TNB complex and pure methylazulene as well as the maxima of the latter in visible absorption spectrum indicate that the methylazulene (X) is 6—methylazulene. …
Number of citations: 4 www.jstage.jst.go.jp
F Šorm - Collection of Czechoslovak Chemical Communications, 1947 - cccc.uochb.cas.cz
… In view of the inambiguity of our method - which has also already been successfully applied to the synthesis <;>f 6-methylazulene - and in view of the physical properties of our sample …
Number of citations: 2 cccc.uochb.cas.cz
F Šorm, O Knessl - Collection of Czechoslovak Chemical …, 1949 - cccc.uochb.cas.cz
… spectrum of 6-methylazulene, ie roughly the same as that observed by Plattner in the case of azulene and 4-methylazulene. Comparing the values for 4- and 6-methylazulene found by …
Number of citations: 2 cccc.uochb.cas.cz

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